Chemical and Thermodynamic Profiling of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol: A Technical Guide for Drug Development
Chemical and Thermodynamic Profiling of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol: A Technical Guide for Drug Development
As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that serve as critical linchpins in complex synthetic pathways. Among these, (1,2,3,4-Tetrahydroquinolin-8-yl)methanol (also known as 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline) stands out. This molecule acts as a highly versatile intermediate, particularly in the development of spirocyclic compounds and Monoacylglycerol lipase (MAGL) inhibitors[1].
This whitepaper provides an in-depth analysis of its chemical identity, thermodynamic behavior, and field-proven synthetic methodologies, designed to equip researchers with the mechanistic understanding necessary for robust assay and synthesis design.
Chemical Identity and Structural Dynamics
(1,2,3,4-Tetrahydroquinolin-8-yl)methanol is a partially saturated bicyclic compound featuring a secondary amine within the tetrahydroquinoline core and a primary alcohol at the C8 position. This dual functionality allows it to participate in orthogonal functionalization strategies, making it a highly prized scaffold in medicinal chemistry.
Quantitative Data Summary
The foundational physicochemical properties of the compound are summarized below to facilitate rapid reference for stoichiometric and analytical calculations.
| Property | Value | Analytical Significance | Source |
| Chemical Name | (1,2,3,4-Tetrahydroquinolin-8-yl)methanol | IUPAC standard nomenclature | [2] |
| CAS Number | 112106-90-8 | Registry identification | [2][3] |
| Molecular Formula | C10H13NO | Exact mass calculations | [3] |
| Molecular Weight | 163.22 g/mol | Stoichiometric conversions | [3] |
| Melting Point | 67°C – 68°C | Purity assessment via DSC | [4] |
| Appearance | Yellow needle crystals | Visual quality control | [4] |
Structure-Property Relationships
The strategic positioning of the hydroxymethyl group adjacent to the secondary amine creates a unique stereoelectronic environment. The proximity allows for potential intramolecular hydrogen bonding, which influences the nucleophilicity of the nitrogen atom and dictates the molecule's behavior in receptor binding pockets (e.g., acting as an anchoring group for MAGL inhibitors)[1].
Fig 1: Structure-property relationships of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol.
Thermodynamic Profile and Stability
Understanding the thermodynamics of tetrahydroquinoline derivatives is critical for optimizing reaction conditions, particularly during high-pressure catalytic hydrogenations.
Baseline Thermodynamics of the Core
The thermodynamic baseline of the parent tetrahydroquinoline core has been rigorously established via adiabatic heat-capacity calorimetry and comparative ebulliometry[5][6]. For the parent 1,2,3,4-tetrahydroquinoline, thermodynamic equilibrium with quinoline is achieved under typical processing conditions (e.g., 650 K and 7.0 MPa hydrogen pressure)[5]. The parent compound also exhibits distinct solid-state phase transformations at cryogenic temperatures (e.g., near 232 K, 115 K, and 62 K)[6].
Influence of the C8-Hydroxymethyl Substitution
When the hydroxymethyl group is introduced at the C8 position, the thermodynamic landscape shifts dramatically. The parent 1,2,3,4-tetrahydroquinoline is a liquid at room temperature. However, the primary alcohol in (1,2,3,4-Tetrahydroquinolin-8-yl)methanol acts as both a strong hydrogen bond donor and acceptor. This creates a robust intermolecular hydrogen-bonding network in the solid state, which significantly increases the enthalpy of fusion ( ΔHfus ) and elevates the melting point to a stable 67°C–68°C[4]. This crystalline stability is highly advantageous for long-term storage and purification via recrystallization.
Experimental Protocols: Synthesis and Validation
The synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol requires chemoselective reduction. The goal is to fully reduce the nitrogen-containing heteroaromatic ring without inducing hydrogenolysis (cleavage) of the benzylic-type C-O bond of the hydroxymethyl group.
Mechanistic Rationale
Platinum oxide ( PtO2 , Adams' catalyst) is selected over Palladium on Carbon ( Pd/C ) because Pd/C carries a high risk of over-reducing the hydroxymethyl group to a methyl group. PtO2 under moderate pressure provides the exact chemoselectivity required to yield the desired tetrahydroquinoline while preserving the alcohol[4]. Alternatively, the compound can be accessed via the ring-opening of benzoxazine derivatives using Grignard reagents (e.g., PhMgBr )[7], though direct hydrogenation is more atom-economical.
Step-by-Step Methodology: Catalytic Reduction
This protocol is designed as a self-validating system. In-process controls (IPCs) ensure that the reaction does not proceed to workup until chemical conversion is absolute.
Reagents & Materials:
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8-Hydroxymethylquinoline (Starting Material): 1.0 g
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Methanol (Solvent): 30 mL
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Platinum oxide ( PtO2 ): 0.25 g
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Hydrogen gas ( H2 )
Workflow:
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Dissolution: Dissolve 1.0 g of 8-hydroxymethylquinoline completely in 30 mL of anhydrous methanol within a high-pressure hydrogenation vessel. Causality: Methanol ensures full solubility of the substrate and facilitates proton transfer during the reduction.
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Catalyst Addition: Carefully add 0.25 g of PtO2 . Purge the vessel with inert gas (Nitrogen or Argon) three times before introducing hydrogen to prevent explosive mixtures.
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Catalytic Reduction: Pressurize the vessel with H2 to 3.5 kg/cm2 (approx. 50 psi) and heat the mixture to 40°C[4]. Maintain vigorous stirring.
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In-Process Validation: Monitor the reaction via hydrogen uptake. The reaction is deemed complete when the pressure stabilizes (cessation of H2 consumption). Validation Step: Extract an aliquot, filter through a micro-syringe, and confirm the disappearance of the starting material via TLC or GC-MS.
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Workup: Once validated, vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the PtO2 catalyst. Wash the filter cake with additional methanol.
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Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude residue.
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Purification: Recrystallize the crude residue using a biphasic mixture of ethyl acetate and n-hexane.
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Final Yield: Isolate the resulting yellow needle crystals. Expected melting point: 67°C–68°C[4].
Fig 2: Self-validating synthetic workflow for 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline.
Applications in Drug Development
The primary industrial and pharmaceutical value of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol lies in its utility as a rigid, bifunctional scaffold.
In recent medicinal chemistry campaigns, this compound has been utilized to synthesize complex spirocycle compounds. Specifically, it serves as a critical intermediate in the generation of Monoacylglycerol lipase (MAGL) inhibitors[1]. MAGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) in the nervous system. By utilizing the tetrahydroquinoline core to achieve optimal spatial orientation, researchers can design potent MAGL inhibitors that modulate neuroinflammation and pain pathways without the psychoactive side effects typically associated with direct cannabinoid receptor agonists[1].
References
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PrepChem. "Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline". PrepChem.com. Available at: [Link]
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MolAid. "(1,2,3,4-tetrahydroquinolin-8-yl)methanol | 112106-90-8". 摩熵化学MolAid. Available at:[Link]
- European Patent Office. "SPIROCYCLE COMPOUNDS AND METHODS OF MAKING AND USING SAME - EP 3675848 B1". Google Patents.
-
Katritzky A.R., et al. "Compr. Heterocyclic Chem. III Vol.12 Five- And Six-membered Fused Systems With Bridgehead Heteroatoms". VDOC.PUB. Available at:[Link]
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Steele, M. V., et al. "The thermodynamic properties of 1,2,3,4- and 5,6,7,8-tetrahydroquinolines: Topical report (NIPER-399)". OSTI.GOV (US Department of Energy). Available at:[Link]
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Steele, M. V., et al. "NIPER-399 Distribution Category UC-125 THE THERMODYNAMIC PROPERTIES OF 1,2,3,4- 5,6,7,8- TETRAHYDROQUINOLINES". OSTI.GOV. Available at: [Link]
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